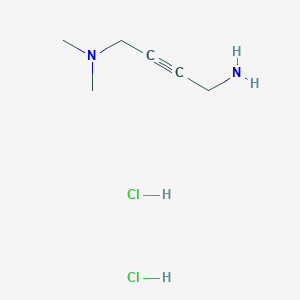
N,N-ジメチルブチン-2-ジエン-1,4-ジアミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is a derivative of butyne, featuring two methyl groups and two amine groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
科学的研究の応用
N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride typically involves the reaction of butyne with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
作用機序
The mechanism of action of N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
N,N-dimethylbut-2-yne-1,4-diamine: A similar compound without the dihydrochloride component.
1,4-Dimethoxy-2-butyne: Another derivative of butyne with different functional groups
Uniqueness: N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
生物活性
N,N-Dimethylbut-2-yne-1,4-diamine dihydrochloride (CAS No. 147555-80-4) is a compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Synthesis
The compound can be synthesized through various methods involving the modification of existing chemical structures. For instance, its synthesis may involve the reaction of 2,1,3-benzothiadiazole derivatives under specific conditions to yield luminescent properties, which are beneficial for advanced applications in photonics and materials science .
Antimicrobial Properties
Recent studies have indicated that N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride exhibits significant antimicrobial activity. This is particularly relevant in the context of developing new antibacterial agents against resistant strains of bacteria:
- Mechanism of Action: The compound's activity is believed to stem from its ability to disrupt bacterial cell membranes and interfere with cellular functions, thus leading to cell lysis and death.
- Tested Strains: In vitro studies have shown effectiveness against common pathogens such as E. coli and S. aureus, with varying degrees of Minimum Inhibitory Concentration (MIC) values .
Cytotoxicity and Anticancer Activity
Research has demonstrated that N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride also exhibits cytotoxic effects on certain cancer cell lines:
- Cell Lines Tested: The compound showed promising results against human breast cancer cell line (MCF-7) while demonstrating minimal toxicity to normal rat embryonic fibroblasts (REF) .
- Inhibition Rates: Various concentrations were tested, revealing significant inhibition rates at concentrations of 12.5 µg/ml to 50 µg/ml, indicating potential for therapeutic applications in oncology .
Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values indicating strong efficacy. |
| Study 2 | Showed cytotoxicity towards MCF-7 cells with selective toxicity over normal REF cells, suggesting a favorable therapeutic index. |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride against multi-drug resistant bacteria. Results indicated that the compound could act synergistically with existing antibiotics, enhancing their efficacy.
- Cytotoxicity Assessment : Another case involved testing the compound on various cancer cell lines. It was found that the compound induced apoptosis in MCF-7 cells through oxidative stress mechanisms, which could be further explored for drug development .
特性
IUPAC Name |
N',N'-dimethylbut-2-yne-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8(2)6-4-3-5-7;;/h5-7H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINXWGTWFFEKME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














